REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH2:11][CH2:10][CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:8]1([NH2:7])[CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CCC1)C1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM (100 mL) and water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The brown oil was dissolved in water (3 mL)
|
Type
|
CUSTOM
|
Details
|
purified via Mass-directed reverse phase HPLC purification which
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 322 mg | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |